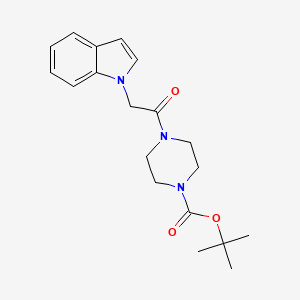

tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate

Description

tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and an indole acetyl substituent. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as scaffolds for drug discovery. The tert-butyl carbamate (Boc) group enhances solubility and serves as a protective moiety during synthesis, while the indole acetyl moiety may confer biological activity, given indole's prevalence in bioactive molecules (e.g., serotonin, kinase inhibitors) .

Properties

Molecular Formula |

C19H25N3O3 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

tert-butyl 4-(2-indol-1-ylacetyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)21-12-10-20(11-13-21)17(23)14-22-9-8-15-6-4-5-7-16(15)22/h4-9H,10-14H2,1-3H3 |

InChI Key |

IAPOJARIJYHUPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

The most common approach involves coupling 1H-indol-1-ylacetic acid with tert-butyl piperazine-1-carboxylate using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of hydroxybenzotriazole (HOBt) to suppress racemization.

Example Protocol (adapted from):

-

Reactants : 1H-Indol-1-ylacetic acid (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.1 equiv), EDC (1.2 equiv), HOBt (0.2 equiv).

-

Solvent : Dichloromethane (DCM).

-

Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

-

Conditions : Stirred at 20°C for 16 hours.

-

Yield : 84% after silica gel chromatography (EtOAc/heptane, 1:1).

Mechanistic Insight : EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the piperazine amine to form the amide bond. HOBt mitigates side reactions by generating a more stable active ester.

Reductive Amination Strategies

Sodium Triacetoxyborohydride-Mediated Reductive Amination

This method is suitable when synthesizing derivatives from aldehydes. For example, 1H-indol-1-ylacetaldehyde can react with tert-butyl piperazine-1-carboxylate under reductive conditions.

Example Protocol (adapted from):

-

Reactants : 1H-Indol-1-ylacetaldehyde (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv).

-

Reducing Agent : Sodium triacetoxyborohydride (3.0 equiv).

-

Solvent : Dichloromethane with acetic acid (catalytic).

-

Conditions : Stirred at 20°C for 2 hours.

Key Consideration : The reaction proceeds via imine formation followed by reduction. Acetic acid protonates the intermediate imine, enhancing electrophilicity for borohydride attack.

Nucleophilic Substitution Reactions

Alkylation of Piperazine with Halogenated Indole Derivatives

While less common for acetylindole derivatives, alkylation strategies are viable for introducing indole-containing side chains.

Example Protocol (adapted from):

-

Reactants : 1-(Chloroacetyl)-1H-indole (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.5 equiv).

-

Base : Potassium carbonate (2.0 equiv).

-

Solvent : Dimethylformamide (DMF).

-

Conditions : Heated at 110°C for 48 hours under nitrogen.

Limitation : Competing elimination or over-alkylation may occur, necessitating careful stoichiometric control.

One-Pot Multi-Step Syntheses

Sequential Protection and Coupling

A one-pot approach minimizes intermediate isolation, improving efficiency.

Example Protocol (adapted from):

-

Indole Ring Formation : Fischer indole synthesis using phenylhydrazine and a ketone.

-

Acetylation : Friedel-Crafts acylation with acetyl chloride.

-

Piperazine Coupling : EDC/HOBt-mediated reaction with tert-butyl piperazine-1-carboxylate.

-

Overall Yield : 55–60% after purification.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide Coupling | Mild, room temperature | 75–85% | High reliability | Requires stoichiometric coupling agents |

| Reductive Amination | Acidic, 2–24 hours | 60–70% | Suitable for aldehydes | Sensitive to moisture |

| Nucleophilic Substitution | High-temperature | 65–75% | Broad substrate scope | Risk of side reactions |

| One-Pot Synthesis | Multi-step, optimized | 50–60% | Reduced purification steps | Complex optimization required |

Critical Reaction Parameters

Solvent Selection

Base and Catalysts

Temperature and Time

-

Room temperature suffices for most coupling reactions (16–24 hours).

-

Elevated temperatures (80–110°C) accelerate nucleophilic substitutions but risk decomposition.

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, a DMSO-based reaction at 100°C under microwave conditions achieved 64% yield in 1 hour versus 48 hours conventionally.

Flow Chemistry Applications

Continuous flow systems improve heat/mass transfer, enabling safer handling of exothermic steps (e.g., Friedel-Crafts acylation) with yields comparable to batch methods.

Challenges and Optimization Strategies

-

Indole Sensitivity : The indole moiety is prone to oxidation; reactions require inert atmospheres (N₂/Ar).

-

Boc Group Stability : Acidic conditions may cleave the tert-butyl carbamate. Neutral to slightly basic conditions (pH 7–8) are ideal.

-

Purification : Silica gel chromatography (EtOAc/hexane gradients) effectively separates products from unreacted starting materials .

Chemical Reactions Analysis

tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

Biological Studies: It is used in studies to understand the biological pathways and mechanisms of action of indole derivatives.

Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to interact with various biological targets, including enzymes and receptors. The piperazine ring enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations :

Stability and Degradation

- Gastric Fluid Stability: Analogs like compounds 1a and 1b (tert-butyl 4-triazolylmethyl-oxazolidinone derivatives) degrade in simulated gastric fluid due to labile oxazolidinone rings . The indole acetyl group in the target compound may confer better stability, as indole derivatives are generally resistant to acidic hydrolysis.

- Crystallographic Stability : tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate exhibits stable crystal packing dominated by hydrogen bonding (N–H···O interactions), a feature likely shared with the indole analog due to similar hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Key Insights :

- The indole acetyl group likely improves lipophilicity and target engagement compared to simpler analogs like the methyl or nitro derivatives.

- The tert-butyl carbamate group universally enhances solubility across analogs, as seen in ’s high-yield synthesis of tert-butyl 4-methylpiperazine-1-carboxylate (98% yield) .

Biological Activity

Tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C18H24N2O2

- CAS Number : 252978-89-5

- Molecular Weight : 304.40 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, which include:

- Indole moiety : Known for its role in various biological processes, including serotonin receptor modulation.

- Piperazine ring : Often associated with pharmacological activity, particularly in neuropharmacology.

Key Mechanisms:

- Serotonin Receptor Interaction : The indole structure may facilitate interaction with serotonin receptors, influencing mood and anxiety pathways.

- Antioxidant Activity : Some studies suggest that indole derivatives exhibit antioxidant properties, potentially protecting against oxidative stress.

Anticancer Potential

Research indicates that compounds with indole structures may possess anticancer properties. A study highlighted the ability of related piperazine derivatives to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Effects

Indole derivatives have shown promising antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. This suggests that this compound could be explored for developing new antimicrobial agents .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Anticancer Activity | Indole derivatives induced apoptosis in various cancer cell lines. | This compound may have potential as an anticancer agent. |

| Antioxidant Properties | Exhibited significant scavenging activity against free radicals. | The compound may protect cells from oxidative damage. |

| Antimicrobial Testing | Showed inhibitory effects against Gram-positive and Gram-negative bacteria. | Suggests potential as a new class of antimicrobial agents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.